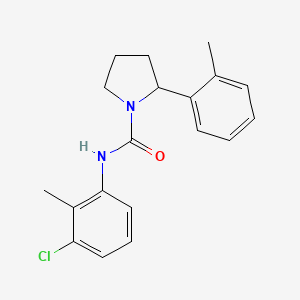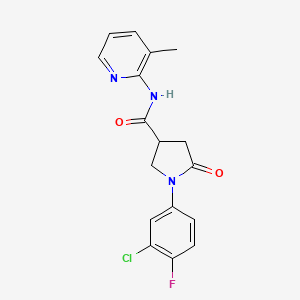![molecular formula C16H30N2O3 B5952719 3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one](/img/structure/B5952719.png)
3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one is a complex organic compound with a unique structure that includes a piperidin-2-one core, a cyclohexyl group, and a methoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidin-2-one Core: This can be achieved through the cyclization of appropriate amine and ketone precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexylamine, which can be reacted with the intermediate piperidin-2-one derivative under reductive amination conditions.
Addition of the Methoxyethyl Side Chain: The final step involves the alkylation of the piperidin-2-one core with a methoxyethyl halide, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the piperidin-2-one core can be reduced to form a corresponding alcohol.
Substitution: The methoxyethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxyethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It can be used as a probe to study the interactions of piperidin-2-one derivatives with biological targets.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one involves its interaction with specific molecular targets. The cyclohexyl and methoxyethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperidin-2-one core can interact with various pathways, modulating their activity and resulting in the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-ethoxyethyl)piperidin-2-one: Similar structure but with an ethoxyethyl side chain.
3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-propoxyethyl)piperidin-2-one: Similar structure but with a propoxyethyl side chain.
Uniqueness
The uniqueness of 3-[[Cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxyethyl side chain, in particular, can influence the compound’s solubility, reactivity, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[cyclohexyl(methyl)amino]methyl]-3-hydroxy-1-(2-methoxyethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-17(14-7-4-3-5-8-14)13-16(20)9-6-10-18(15(16)19)11-12-21-2/h14,20H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBVHWKEXYIARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCCN(C1=O)CCOC)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5952638.png)
![1-Benzyl-2-ethylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole](/img/structure/B5952644.png)

![7-[2-(5-chloro-1H-indol-3-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5952665.png)
![1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol](/img/structure/B5952669.png)
![12-(2-fluorophenyl)-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5952675.png)

![5-amino-1-[2-(4-chlorophenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B5952702.png)
![N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5952710.png)
![3-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B5952716.png)
![1-[1-({1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5952722.png)
![5-METHYL-N'-[(3Z)-2-OXO-1-(2-PHENYLETHYL)INDOL-3-YLIDENE]-2H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5952730.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5952736.png)
![5-(2-hydroxyphenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5952751.png)
